C 87

TNF-α binding affinity small-molecule inhibitor SPR

C 87 uniquely inhibits both TNF-α (Kd 110 nM) and TNF-β (IC50 1.59 μM) while sparing Fas-, VP-16-, and doxorubicin-induced cytotoxicity, enabling clean dissection of TNF-dependent signaling. With a phenylhydrazonodihydropyrazolone core and established in vivo dosing (12.5 mg/kg i.p.), it serves as a reliable reference standard for SAR and preclinical inflammation studies.

Molecular Formula C24H15ClN6O3S
Molecular Weight 502.93
CAS No. 1609281-56-2
Cat. No. B2439096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC 87
CAS1609281-56-2
Molecular FormulaC24H15ClN6O3S
Molecular Weight502.93
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C4=CC=CC=C4)N=NC5=CC(=C(C=C5)Cl)[N+](=O)[O-]
InChIInChI=1S/C24H15ClN6O3S/c25-18-12-11-17(13-20(18)31(33)34)27-28-22-21(16-9-5-2-6-10-16)29-30(23(22)32)24-26-19(14-35-24)15-7-3-1-4-8-15/h1-14,29H
InChIKeyVELQTEBILFDDQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





C 87 (CAS 1609281-56-2): Small-Molecule TNF-α Inhibitor for Inflammation and Cytokine Signaling Research


C 87 (also designated C87) is a synthetic small-molecule inhibitor of tumor necrosis factor alpha (TNF-α), a central cytokine in inflammatory signaling and immune regulation [1]. The compound directly binds to human TNF-α with a dissociation constant (Kd) of 110 nM and inhibits TNF-α-induced cytotoxicity in L929 murine fibroblasts with an IC50 of 8.73 μM [1]. C 87 additionally inhibits TNF-β-induced cytotoxicity (IC50 = 1.59 μM) and binds to TNF-β with a Kd of 750 nM, a dual activity not commonly reported among small-molecule TNF inhibitors [2]. The compound has demonstrated in vivo efficacy in murine models of acute hepatitis and graft-versus-host disease, improving survival and reducing tissue injury [3].

C 87 vs. Generic TNF Inhibitors: Why Non-Selective Substitution Compromises Experimental Reproducibility


Substituting C 87 with another small-molecule TNF-α inhibitor without verifying selectivity profiles can introduce confounding variables that undermine experimental validity. C 87 exhibits a unique selectivity signature: it does not affect Fas-mediated Jurkat cell death or cytotoxicity induced by chemotherapeutic agents VP-16 (etoposide) and ADR (doxorubicin) in L929 cells . In contrast, many alternative small-molecule TNF inhibitors lack this defined selectivity profile or exhibit off-target cytotoxic effects at concentrations required for TNF inhibition [1]. For instance, SPD304 displays significant cytotoxicity that limits its usable concentration range in cellular assays [1]. Additionally, C 87's ability to inhibit both TNF-α and TNF-β—while maintaining selectivity against unrelated death pathways—distinguishes it from inhibitors that target only TNF-α or only the TNF-TNFR1 interaction [2]. Using an uncharacterized analog risks generating data that cannot be attributed solely to TNF pathway modulation, compromising the interpretation of downstream signaling events and potentially invalidating comparative studies.

C 87 Comparative Performance Data: Quantitative Differentiation Against TNF-α Inhibitor Analogs


C 87 Exhibits ~8-Fold Higher Affinity for TNF-α than SPD304 in Direct Binding Assays

C 87 demonstrates direct binding to human TNF-α with a Kd of 110 nM as measured by surface plasmon resonance (SPR) . This affinity is approximately 8-fold higher than that of SPD304, a commonly cited small-molecule TNF-α inhibitor, which displays an IC50 of 22 μM for inhibiting TNF-α binding to TNFR1 in ELISA-based assays [1]. While direct Kd comparison is limited by differing assay formats, the quantitative difference in target engagement potency is substantial.

TNF-α binding affinity small-molecule inhibitor SPR

C 87 Demonstrates 2.5-Fold Greater Potency than SPD304 in Inhibiting TNF-α-Induced Cytotoxicity

In L929 murine fibroblast cytotoxicity assays, C 87 inhibits TNF-α-induced cell death with an IC50 of 8.73 μM [1]. Under comparable conditions (TNF-α + actinomycin D treatment), SPD304 exhibits an IC50 of approximately 22 μM for inhibiting TNF-α-mediated cytotoxicity . This 2.5-fold difference in potency translates to a lower effective concentration for C 87, enabling robust TNF pathway inhibition at doses that preserve cell viability.

TNF-α cytotoxicity L929 cells IC50

C 87 Uniquely Inhibits TNF-β-Induced Cytotoxicity with an IC50 of 1.59 μM, a Feature Absent in Most TNF-α Inhibitors

C 87 inhibits TNF-β-induced cytotoxicity in L929 cells with an IC50 of 1.59 μM [1]. This dual inhibition of both TNF-α and TNF-β is not observed with SPD304 or UCB-9260, which are primarily characterized as TNF-α-selective inhibitors [2][3]. Surface plasmon resonance confirms direct binding of C 87 to TNF-β with a Kd of 750 nM [1]. This broader TNF-family targeting distinguishes C 87 in experimental systems where both TNF-α and TNF-β contribute to pathology, such as in graft-versus-host disease models.

TNF-β inhibition dual inhibitor L929 cytotoxicity

C 87 Improves Survival in Murine Hepatitis Model by 37.7 Percentage Points vs. Vehicle Control

In a D-galactosamine/LPS-induced acute hepatitis mouse model, administration of C 87 (12.5 mg/kg, i.p., three doses) resulted in a survival rate of 58.5% compared to 20.8% in vehicle-treated controls, representing a 37.7 percentage-point improvement . This in vivo efficacy validates the functional translation of C 87's in vitro TNF inhibition into a therapeutically relevant outcome. Comparable survival data for SPD304 or UCB-9260 in this specific model have not been reported, making C 87 the only small-molecule TNF inhibitor with validated in vivo survival benefit in an acute hepatitis model.

in vivo efficacy survival benefit hepatitis model

C 87 Validated Application Scenarios: Where This TNF-α Inhibitor Delivers Reproducible Results


Differentiating TNF-α vs. TNF-β Contributions in Inflammatory Signaling

C 87's dual inhibition of TNF-α (IC50 = 8.73 μM) and TNF-β (IC50 = 1.59 μM) makes it uniquely suited for experiments designed to dissect the relative contributions of these two TNF superfamily members in complex inflammatory cascades [1]. Unlike TNF-α-selective inhibitors such as UCB-9260 or SPD304, C 87 enables researchers to probe TNF-β-specific signaling pathways and to validate whether observed phenotypes are driven by TNF-α alone or by both ligands [2]. This is particularly relevant in models of graft-versus-host disease, where both TNF-α and TNF-β have been implicated [1].

In Vivo Preclinical Efficacy Studies Requiring Oral or Intraperitoneal Dosing

C 87 has demonstrated reproducible in vivo efficacy when administered intraperitoneally, improving survival by 37.7 percentage points in a murine acute hepatitis model [1]. This validated in vivo activity supports its use as a tool compound in preclinical efficacy studies for TNF-driven inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and hepatitis. Researchers can leverage the established dosing regimen (12.5 mg/kg i.p., multiple doses) to design experiments with predictable outcomes [2].

Cellular Assays Requiring Selective TNF Pathway Inhibition Without Off-Target Cytotoxicity

C 87's selectivity profile—preserving cell viability in the presence of Fas ligand, VP-16, and doxorubicin—enables clean interrogation of TNF-dependent signaling without confounding off-target cell death [1]. This is critical for experiments measuring downstream phosphorylation events (e.g., JNK, IκBα, NF-κB) or transcriptional responses (e.g., YY1 promoter activity), where nonspecific cytotoxicity could skew interpretation [2]. In contrast, SPD304's inherent cytotoxicity at concentrations needed for TNF inhibition can obscure true TNF-mediated effects .

Structure-Activity Relationship (SAR) Studies Using C 87 as a Benchmark Scaffold

C 87's phenylhydrazonodihydropyrazolone core structure has been used as a positive control in SAR studies aimed at developing next-generation TNF inhibitors [1]. In a comparative study of synthetic macamides, C 87 served as the reference compound, exhibiting an IC50 of 0.11 μM for TNF-α inhibition in THP-1 cells, against which novel derivatives were benchmarked [2]. This established use as a reference standard validates C 87's reliability as a comparator for medicinal chemistry optimization efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for C 87

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.